molecular formula C36H53N7O6 B1670546 ディフェリケファリン CAS No. 1024828-77-0

ディフェリケファリン

カタログ番号 B1670546
CAS番号: 1024828-77-0
分子量: 679.8 g/mol
InChIキー: FWMNVWWHGCHHJJ-SKKKGAJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Difelikefalin, also known as CR845, is a synthetic peptide agonist of the kappa opioid receptor . It is used in the treatment of moderate to severe pruritus (itching) associated with chronic kidney disease in patients undergoing hemodialysis . It was approved by the FDA in August 2021 and later by the EMA in April 2022 .


Synthesis Analysis

Difelikefalin is synthesized using piperidine amino acid as a raw material through chemical reactions . The specific synthesis steps involve coupling the piperidine amino acid to the fully protected D-lysine analog under standard EDCI/HOBt peptide coupling conditions .


Molecular Structure Analysis

The chemical formula of Difelikefalin is C36H53N7O6 . It has an average weight of 679.863 and a mono-isotopic mass of 679.405732455 .


Chemical Reactions Analysis

Difelikefalin is not metabolized significantly, with unchanged drug representing more than 99% of systemic circulation . In healthy subjects, about 80.5% of the dose was recovered in urine, and 11.3% was recovered in feces . In subjects on hemodialysis, 58.8% of the dose was recovered in feces, and 19.5% was recovered in dialysate .


Physical And Chemical Properties Analysis

Difelikefalin is a white to off-white solid .

科学的研究の応用

慢性腎臓病 (CKD) におけるそう痒症の治療

ディフェリケファリンは、血液透析を受けている成人におけるCKDに関連する中等度から重度のそう痒症の治療に承認されています 。これは、κオピオイド受容体アゴニストとして作用し、オピオイドに一般的に関連する中枢神経系の副作用なしに、激しいかゆみの緩和を提供します。

アトピー性皮膚炎に関連するそう痒症

臨床試験では、アトピー性皮膚炎の患者におけるそう痒症の治療のためのディフェリケファリンの経口製剤の使用が検討されています 。この用途は、かゆみを軽減するために末梢κオピオイド受容体を標的とする化合物の能力を活用しています。

背部神経痛

ディフェリケファリンは、背中の上部に慢性的にかゆみとチクチクする感覚を特徴とする疾患である背部神経痛の治療における有効性を調査中です 。この化合物のκオピオイド受容体アゴニズムは、症状の管理のための新しいアプローチを提供する可能性があります。

原発性胆汁性胆管炎

原発性胆汁性胆管炎に関連するそう痒症の治療におけるディフェリケファリンの可能性を評価するための研究が進められています 。これは、この慢性肝疾患に苦しむ患者の生活の質の大きな進歩を表す可能性があります。

呼吸抑制の安全性プロファイル

ディフェリケファリンは、特に呼吸抑制への影響に関する安全性プロファイルを評価されています。ある研究では、より高用量であっても、ディフェリケファリンは呼吸抑制を誘発せず、これは中枢オピオイド受容体アゴニストに関連する一般的なリスクです .

かゆみの緩和の測定

ディフェリケファリンのかゆみ緩和における有効性は、WI-NRSスコアを使用して定量的に測定され、受容者は有意な改善を示しました。これは、臨床環境における化合物の治療効果を評価するための貴重な指標を提供します .

作用機序

Target of Action

Difelikefalin is a synthetic peptide agonist that primarily targets the kappa opioid receptors (KORs) . KORs were first associated with itching in 1984 . They are one of the three main types of opioid receptors, namely mu, delta, and kappa, with mu being the target of most clinically used opioid analgesics .

Mode of Action

Difelikefalin selectively activates KORs . It acts as an analgesic by activating KORs on peripheral nerve terminals and KORs expressed by certain immune system cells . Activation of KORs on peripheral nerve terminals results in the inhibition of ion channels responsible for afferent nerve activity, causing reduced transmission of pain signals . Activation of KORs expressed by immune system cells results in reduced release of proinflammatory, nerve-sensitizing mediators .

Biochemical Pathways

The activation of KORs by Difelikefalin leads to the inhibition of the itching sensation at the spinal cord level . This mechanism is based on the work of dynorphins, which are endogenous agonists of KORs

Pharmacokinetics

Difelikefalin’s pharmacokinetics is proportional to the dose and the range over a single dose between 1 and 3 mcg/kg . The median time to maximum concentration was similar for hemodialysis and healthy subjects, occurring at 5 min post-dose . The mean area under the concentration–time curve (AUC) was approximately 11-fold higher in hemodialysis versus healthy subjects; mean plasma half-life was 38.0 h and 2.6 h, respectively . In healthy subjects, 80.5% of the dose was recovered in urine, and 11.3% was recovered in feces . In subjects on hemodialysis, 58.8% of the dose was recovered in feces, and 19.5% was recovered in dialysate .

Result of Action

The molecular and cellular effects of Difelikefalin’s action primarily involve the reduction of pruritus or itching sensation. This is achieved through the activation of KORs, which leads to the inhibition of ion channels responsible for afferent nerve activity, thereby reducing the transmission of pain signals .

Action Environment

The action, efficacy, and stability of Difelikefalin can be influenced by various environmental factors. For instance, the presence of end-stage renal disease (ESRD) on hemodialysis in patients can affect the pharmacokinetics of Difelikefalin . In subjects on hemodialysis, Difelikefalin total exposure was higher and plasma half-life was longer compared with subjects with intact renal function . .

Safety and Hazards

Difelikefalin may cause some people to become dizzy, drowsy, or less alert than they are normally . It may also cause confusion, mental changes, or problems with walking, which may lead to falls . Using difelikefalin with other drugs that make you drowsy can worsen this effect .

将来の方向性

Difelikefalin has been approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis . Clinical studies of an oral formulation of difelikefalin have also been completed or are underway in pruritus indications, including pruritus associated with atopic dermatitis, notalgia paraesthetica, or primary biliary cholangitis .

特性

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMNVWWHGCHHJJ-SKKKGAJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032896
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life.
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1024828-77-0
Record name Difelikefalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFELIKEFALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difelikefalin
Reactant of Route 2
Difelikefalin
Reactant of Route 3
Difelikefalin
Reactant of Route 4
Reactant of Route 4
Difelikefalin
Reactant of Route 5
Reactant of Route 5
Difelikefalin
Reactant of Route 6
Reactant of Route 6
Difelikefalin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。